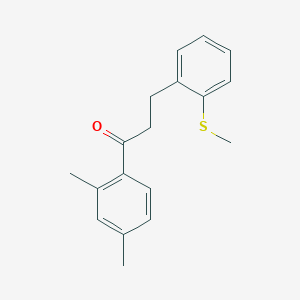

2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Descripción

2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a thiomethyl (-SCH₃) group at the 2-position of the phenyl ring and methyl groups at the 2' and 4' positions of the propiophenone backbone. Its molecular formula is C₁₈H₂₀OS, with a molecular weight of 284.42 g/mol (inferred from structural analogs in ). The thiomethyl group introduces sulfur into the structure, which may influence electronic properties, solubility, and biological interactions compared to non-sulfur-containing analogs.

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-8-10-16(14(2)12-13)17(19)11-9-15-6-4-5-7-18(15)20-3/h4-8,10,12H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFEZHGOOSUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644326 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-75-1 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

2’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can convert the thiomethyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated, nitrated, or sulfonated derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is with a molecular weight of approximately 290.4 g/mol. The compound features a propiophenone backbone, which is characterized by its aromatic rings and thiomethyl substituent that enhances its reactivity.

Chemistry

- Synthesis Intermediate : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Biology

- Biological Activity : Research indicates that 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of certain drug-resistant bacteria, showcasing its potential as a lead compound for new antimicrobial agents.

Medicine

- Drug Development : The compound's structural similarity to pharmacologically active compounds makes it a candidate for further investigation in drug development. Its interactions with biological targets such as enzymes and receptors can lead to the discovery of new therapeutic agents.

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials, particularly those requiring specific properties imparted by the thiomethyl group.

Antimicrobial Efficacy

A notable study evaluated the antimicrobial activity of 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone against various bacterial strains. The results indicated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were recorded as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |

| Vancomycin-resistant Enterococcus faecium | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

This study highlights the potential of this compound as a basis for developing new antimicrobial therapies targeting resistant bacterial strains.

Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of derivatives based on 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone. Results demonstrated that certain derivatives significantly reduced inflammation markers in vitro, suggesting potential applications in treating inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 2’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The substituents on propiophenone derivatives significantly alter their electronic and steric profiles. Key comparisons include:

Substituent Effects

- Electron-donating groups (e.g., methyl, thiomethyl): The 2',4'-dimethyl groups in the target compound enhance lipophilicity and steric bulk, while the thiomethyl group provides moderate electron donation through sulfur’s polarizable lone pairs . In contrast, 4'-Bromo-3-(2-thiomethylphenyl)propiophenone (C₁₆H₁₅BrOS, MW 343.26) features a bromine atom at the 4' position, which is electron-withdrawing.

- Electron-withdrawing groups (e.g., chlorine): 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (C₁₇H₁₆Cl₂O, MW 307.21) contains chlorine atoms, increasing polarity and oxidative reactivity. Chlorine’s electronegativity may enhance interactions with biological targets but also raises toxicity concerns .

Physical Properties

The thiomethyl group increases molecular weight compared to methyl or methoxy analogs, likely elevating melting points and reducing volatility.

Hypolipidemic Activity

- beta-Pyrrolidino-(4'-methyl)-propiophenone: This derivative (C₁₅H₂₁NO, MW 231.33) demonstrated potent hypolipidemic activity in rodents, lowering serum cholesterol and triglycerides while increasing HDL levels. Electron-donating methyl groups at the 4' position were less effective than electron-withdrawing substituents .

- Target Compound: The 2',4'-dimethyl and thiomethyl groups are electron-donating, which may reduce hypolipidemic efficacy compared to chlorinated or non-substituted analogs. However, sulfur’s unique interactions (e.g., thiol-disulfide exchange) could introduce novel mechanisms .

Key Comparative Data Table

Actividad Biológica

2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, a compound with the chemical formula C17H18OS, is a derivative of propiophenone known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone features a propiophenone backbone with two methyl groups at the 2' and 4' positions and a thiomethyl group attached to the phenyl ring. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of propiophenone, including 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, exhibit antimicrobial activity. A study demonstrated that similar compounds showed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have investigated the anticancer properties of propiophenone derivatives. For instance, compounds with structural similarities to 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may also possess anticancer properties worth further exploration.

The mechanism by which 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with cellular receptors or enzymes involved in metabolic pathways, leading to altered cellular responses. For example, it may inhibit specific enzymes linked to cancer progression or microbial metabolism.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various propiophenone derivatives against strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiomethyl substituents exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Investigation of Anticancer Properties

In another case study focusing on the anticancer potential of related compounds, researchers treated human breast cancer cell lines with varying concentrations of 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone. The findings revealed a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacteria | |

| Anticancer | Induction of apoptosis in cancer cells |

Q & A

Q. How can researchers optimize the synthesis of 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone to improve yield and purity?

Methodological Answer: Synthetic routes for propiophenone derivatives often involve Friedel-Crafts acylation or condensation reactions. For this compound, a stepwise approach is recommended:

Intermediate Preparation : Synthesize 2-thiomethylbenzaldehyde via nucleophilic substitution of 2-chlorobenzaldehyde with sodium thiomethoxide.

Ketone Formation : React the aldehyde with 2',4'-dimethylacetophenone under basic conditions (e.g., NaOH/EtOH) to form the propiophenone backbone.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization in ethanol for purity.

Key Considerations :

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: A combination of techniques is critical:

- NMR :

- ¹H NMR : Identify methyl groups (δ 1.2–2.5 ppm) and thiomethyl protons (δ 2.1–2.3 ppm). Aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns.

- ¹³C NMR : Carbonyl (C=O) resonance near δ 200 ppm and thiomethyl carbon (δ 15–20 ppm) validate the structure.

- FT-IR : Look for C=O stretching (1680–1720 cm⁻¹) and C-S vibrations (650–700 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of thiomethyl group).

Validation : Compare data with structurally similar compounds like 4'-(2,4-difluorophenoxy)acetophenone .

Q. How does the thiomethyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: The thiomethyl (-SCH₃) group is susceptible to oxidation and hydrolysis. Stability assays should include:

- Thermal Stability : Heat samples at 25°C, 40°C, and 60°C for 24–72 hours; monitor degradation via HPLC .

- pH Sensitivity : Test in buffers (pH 2–12) for 48 hours. Acidic conditions (pH < 4) may protonate the sulfur, increasing reactivity.

- Light Exposure : UV/Vis spectroscopy can track photodegradation of the aromatic system .

Note : Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s regioisomers?

Methodological Answer: Regioisomeric ambiguity (e.g., thiomethyl vs. methyl group positioning) requires:

- 2D NMR (COSY, NOESY) : Correlate coupling between aromatic protons and methyl groups to confirm substitution patterns.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., using slow evaporation from acetone/hexane).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Case Study : Similar challenges were noted in resolving diastereomers of dihydro ketoprofen derivatives .

Q. What experimental protocols mitigate matrix interference in quantifying this compound in complex biological samples?

Methodological Answer: For bioanalytical assays (e.g., plasma, tissue homogenates):

Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges).

Chromatography : Employ UPLC with a phenyl-hexyl column (2.6 µm, 100 Å) and mobile phase (0.1% formic acid in water/acetonitrile).

Detection : MS/MS in MRM mode (e.g., transition m/z 325 → 281 for quantification).

Validation : Include matrix-matched calibration curves and spike-recovery tests (85–115% acceptable) .

Q. What computational strategies predict the compound’s degradation pathways under environmental conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with water and oxygen to predict hydrolysis/oxidation sites.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the thiomethyl group to identify vulnerable bonds.

- Environmental Fate Modeling : Use software like EPI Suite to estimate half-life in soil/water based on logP (predicted ~3.2) and biodegradability .

Limitation : Real-world variability (e.g., microbial activity) may require experimental validation via accelerated stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.